4-(Benzyloxy)phenyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate
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Overview
Description
4-(Benzyloxy)phenyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate is a complex organic compound that features a combination of aromatic rings, a cyano group, and a thioester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzyloxyphenyl intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the benzodioxolylpyridine intermediate: This involves the reaction of 1,3-benzodioxole with a suitable pyridine derivative under conditions that promote cyano group introduction.
Thioester formation: The final step involves the coupling of the benzyloxyphenyl and benzodioxolylpyridine intermediates using a thioesterification reaction, typically employing reagents like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate can undergo various chemical reactions, including:
Oxidation: The aromatic rings and thioester linkage can be oxidized under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of primary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
4-(Benzyloxy)phenyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving aromatic compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)phenyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic rings and cyano group allow it to engage in π-π stacking interactions and hydrogen bonding, which can modulate the activity of its targets. The thioester linkage may also play a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate: shares structural similarities with other aromatic thioesters and cyano-substituted pyridines.
Disilanes: Organosilicon compounds with Si-Si bonds, which have unique electronic properties.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with tricyclic fused ring systems linked by a diamino chain.
Uniqueness
The uniqueness of this compound lies in its combination of aromatic rings, cyano group, and thioester linkage, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C34H24N2O5S |
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Molecular Weight |
572.6 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl) 2-[4-(1,3-benzodioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C34H24N2O5S/c35-19-29-28(25-11-16-31-32(17-25)40-22-39-31)18-30(24-9-5-2-6-10-24)36-34(29)42-21-33(37)41-27-14-12-26(13-15-27)38-20-23-7-3-1-4-8-23/h1-18H,20-22H2 |
InChI Key |
BGLWOWUNOOBIOR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=C3C#N)SCC(=O)OC4=CC=C(C=C4)OCC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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